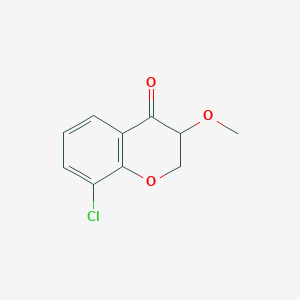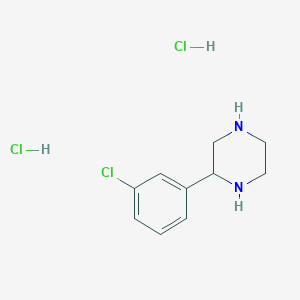
2-(3-Chlorophenyl)piperazinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)piperazinedihydrochloride is a chemical compound with the molecular formula C10H15Cl3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)piperazinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)piperazinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)piperazinedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: It is used in studies involving neurotransmitter systems, particularly the serotonin system.
Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders due to its interaction with serotonin receptors.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)piperazinedihydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. This interaction modulates the release of neurotransmitters, leading to various physiological effects. The compound acts as an agonist at these receptors, which means it activates them to produce a biological response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)piperazine: This compound is similar in structure but lacks the dihydrochloride component.
2-(4-Chlorophenyl)piperazine: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
1-(2-Chlorophenyl)piperazine: This compound also has a similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
2-(3-Chlorophenyl)piperazinedihydrochloride is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications in the treatment of psychiatric disorders. Its structure allows for specific binding and activation of these receptors, making it a valuable compound for research and development in the field of neuropharmacology .
Eigenschaften
Molekularformel |
C10H15Cl3N2 |
|---|---|
Molekulargewicht |
269.6 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;;/h1-3,6,10,12-13H,4-5,7H2;2*1H |
InChI-Schlüssel |
RNXWSZQEGJGSCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CN1)C2=CC(=CC=C2)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)
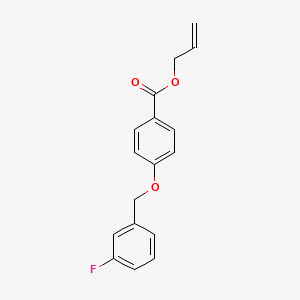


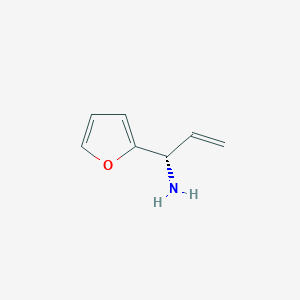
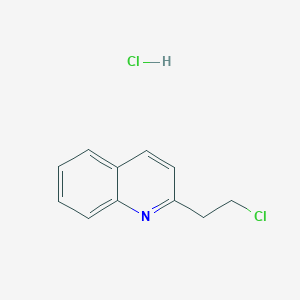
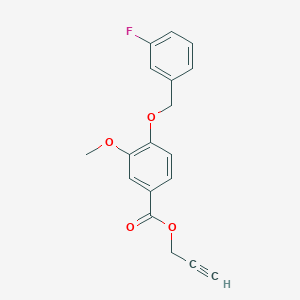
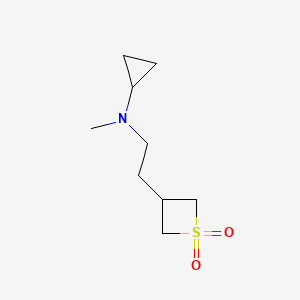
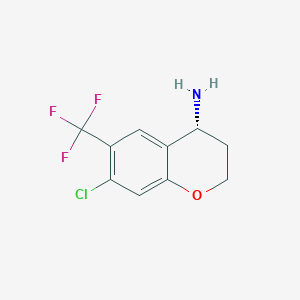
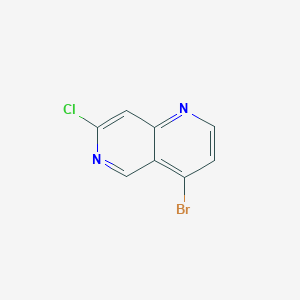
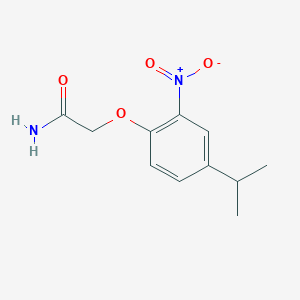
![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
